REACTION_CXSMILES
|
C([NH:8][C:9]1[N:14]=[C:13]([NH:15][C:16]([CH3:19])([CH3:18])[CH3:17])[C:12]([F:20])=[CH:11][N:10]=1)C1C=CC=CC=1>[Pd].C(O)(=O)C>[NH2:8][C:9]1[N:14]=[C:13]([NH:15][C:16]([CH3:18])([CH3:17])[CH3:19])[C:12]([F:20])=[CH:11][N:10]=1
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Name
|
2-benzylamino-4-(t-butylamino)-5-fluoropyrimidine
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1=NC=C(C(=N1)NC(C)(C)C)F
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Name
|
|
Quantity
|
215 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture was hydrogenated at 60° C. for ten days
|
Type
|
CUSTOM
|
Details
|
The catalyst was separated by filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent and the like were distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
The procedure of adding 10 ml of ethanol
|
Type
|
CONCENTRATION
|
Details
|
concentrating under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was separated by column chromatography (silica gel, 25 g
|
Type
|
CUSTOM
|
Details
|
eluent: chloroform, and then, chloroform:methanol, 200:1), and the corresponding fractions were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(=N1)NC(C)(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 360 mg | |
YIELD: CALCULATEDPERCENTYIELD | 53.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |